Methyl bromomethanesulfonate

Description

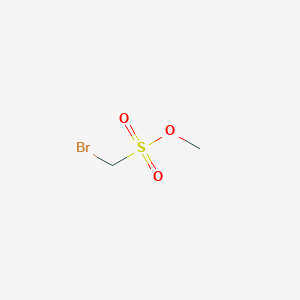

Methyl bromomethanesulfonate (CH₃-O-SO₂-CH₂Br) is a sulfonate ester characterized by a bromomethyl group attached to the sulfonyl moiety. For instance, bromomethanesulfonyl chloride or bromide is used to synthesize derivatives like 3-bromo-2,2-bis(bromomethyl)propyl bromomethanesulfonate, which exhibits antifungal properties . The bromine atom enhances its reactivity as a leaving group, making it valuable in alkylation reactions and targeted chemical modifications.

Properties

CAS No. |

61801-27-2 |

|---|---|

Molecular Formula |

C2H5BrO3S |

Molecular Weight |

189.03 g/mol |

IUPAC Name |

methyl bromomethanesulfonate |

InChI |

InChI=1S/C2H5BrO3S/c1-6-7(4,5)2-3/h2H2,1H3 |

InChI Key |

OTSICNOGIOWWKI-UHFFFAOYSA-N |

Canonical SMILES |

COS(=O)(=O)CBr |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl bromomethanesulfonate can be synthesized through the reaction of methanesulfonic acid with bromomethane. The reaction typically occurs under acidic conditions and involves the substitution of a hydroxyl group with a bromine atom. The general reaction is as follows:

CH3SO3H+CH3Br→CH3SO3CH2Br+H2O

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors where the reactants are combined under controlled temperatures and pressures to optimize yield and purity. The process may also include purification steps such as distillation to remove any impurities.

Chemical Reactions Analysis

Primary Reaction Mechanisms

Methyl bromomethanesulfonate primarily undergoes bimolecular nucleophilic substitution (Sₙ2) . The electrophilic carbon bonded to bromine becomes the target for nucleophilic attack, resulting in a backside displacement mechanism .

Key mechanistic steps :

-

Nucleophilic attack : A nucleophile (e.g., amine, alkoxide) attacks the electrophilic carbon bonded to bromine.

-

Transition state formation : A pentacoordinate intermediate forms, with simultaneous bond formation (nucleophile–carbon) and bond cleavage (carbon–bromine).

-

Inversion of configuration : The stereochemistry at the carbon center inverts due to the Sₙ2 mechanism .

Alkylation Reactions

This compound acts as a methylating agent, transferring its methyl group to nucleophiles.

Sulfonate Ester Formation

The methanesulfonate group participates in esterification under acidic or basic conditions :

-

With carboxylic acids : Forms mixed sulfonate-carboxylate esters.

-

With alcohols : Produces dialkyl sulfonates.

Critical factors :

-

Temperature : Lower temperatures (0–25°C) reduce side reactions like hydrolysis .

-

Base addition : Substochiometric 2,6-lutidine suppresses ester degradation .

Steric and Electronic Effects

-

Steric hindrance : this compound’s compact structure (methyl group) enables faster Sₙ2 rates compared to bulkier analogs .

-

Solvent polarity : Polar aprotic solvents (e.g., DMF, THF) stabilize the transition state, accelerating reaction rates .

Temperature and Catalysis

| Parameter | Impact on Reaction | Optimal Range |

|---|---|---|

| Temperature | Higher rates at 60–100°C | 50–80°C for alkylation |

| Base catalysis | Neutralizes HBr byproduct, shifting equilibrium | K₂CO₃ or NaH |

Competing Side Reactions

Scientific Research Applications

Methyl bromomethanesulfonate is used in various scientific research applications, including:

Chemistry: As a methylating agent in organic synthesis.

Biology: In studies involving enzyme inhibition and protein modification.

Medicine: Potential use in drug development as an intermediate in the synthesis of pharmaceuticals.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl bromomethanesulfonate involves its ability to act as an alkylating agent. It transfers a methyl group to nucleophilic sites on molecules, such as DNA, proteins, and other cellular components. This alkylation can lead to changes in the structure and function of these molecules, affecting various biological pathways.

Comparison with Similar Compounds

Methyl Methanesulfonate (MMS)

- Structure : CH₃-O-SO₂-CH₃.

- Reactivity: A well-known alkylating agent and mutagen, MMS methylates DNA and proteins, leading to genotoxicity. Unlike Methyl bromomethanesulfonate, MMS lacks a bromine atom, reducing its leaving group efficiency.

- Applications : Used in cancer research to study DNA repair mechanisms.

- Toxicity: Classified by IARC as Group 2B ("possibly carcinogenic to humans") due to its mutagenic effects .

Methyl Trifluoromethanesulfonate

- Structure : CH₃-O-SO₂-CF₃.

- Reactivity : The electron-withdrawing trifluoromethyl group makes this compound a potent alkylating agent, widely used in Friedel-Crafts and glycosylation reactions.

- Applications : Preferred in synthetic chemistry for its high reactivity.

- Hazards : Classified under H314 (causes severe skin burns) and H226 (flammable) .

Sodium Bromomethanesulfonate

- Structure : Na⁺ BrCH₂SO₃⁻.

- Biochemical Role: Inhibits CH₃-S-CoM reductase in methanogenic archaea, with a competitive inhibition mode against HS-HTP (apparent Kᵢ = 1.5 μM). This highlights the sulfonate group’s role in enzyme interaction .

- Key Difference : As a salt, it lacks the ester functionality of this compound, altering its solubility and bioavailability.

1-(Bromomethyl)-1-Methanesulfonylcyclohexane

- Structure : Cyclohexane ring substituted with bromomethyl and methanesulfonyl groups.

- Applications: Used in pharmaceuticals and materials science for constructing complex molecular architectures.

Comparative Data Table

Research Findings and Mechanistic Insights

- Enzyme Inhibition : Sodium bromomethanesulfonate’s competitive inhibition with HS-HTP suggests sulfonate esters may mimic natural substrates in enzymatic pathways. This compound’s bromine could enhance binding affinity in similar systems .

- Fungicidal Activity : Derivatives like 3-bromo-2,2-bis(bromomethyl)propyl bromomethanesulfonate demonstrate the compound’s utility in disrupting fungal cell membranes or enzymes, leveraging bromine’s electrophilic properties .

- Reactivity Trends : The presence of bromine in this compound likely increases its alkylation efficiency compared to MMS, while the trifluoromethyl group in Methyl trifluoromethanesulfonate prioritizes electron-deficient targets .

Biological Activity

Methyl bromomethanesulfonate (MBMS) is a chemical compound that has garnered attention for its biological activity, particularly in the context of its inhibitory effects on certain microbial processes. This article synthesizes current research findings, including data tables and case studies, to provide a comprehensive overview of MBMS's biological activity.

This compound is an organosulfonate compound that acts primarily as an alkylating agent. Its mechanism involves the formation of covalent bonds with nucleophilic sites on biomolecules, leading to disruption of normal cellular functions. This property underlies its application as a selective inhibitor in various biological processes, particularly in methanogenesis.

Inhibition of Methanogenesis

One of the key areas of research surrounding MBMS is its role as a methanogenic inhibitor. Methanogenesis is a critical process in anaerobic digestion, where methanogenic archaea convert organic substrates into methane. MBMS has been shown to inhibit this process by targeting methyl-coenzyme M reductase (MCR), an essential enzyme in the methanogenic pathway.

Research Findings

A study demonstrated that MBMS effectively reduced methane production in anaerobic digesters by inhibiting the activity of MCR, thereby limiting the availability of coenzyme M (CoM) to methanogens . The inhibition was significant enough to alter the microbial community structure within the digesters, favoring non-methanogenic bacteria over methanogens .

Case Studies

-

Anaerobic Digestion Performance :

- Objective : To evaluate the impact of MBMS on methane production during anaerobic digestion.

- Methodology : Batch experiments were conducted with varying concentrations of MBMS added to anaerobic digesters.

- Results : The addition of MBMS resulted in a dose-dependent decrease in methane production, with a 50% reduction observed at concentrations above 40 mg/kg dry weight .

-

Microbial Community Analysis :

- Objective : To assess changes in microbial community structure due to MBMS treatment.

- Methodology : DNA sequencing techniques were employed to analyze microbial populations before and after MBMS application.

- Results : Significant shifts were noted, with a decrease in methanogenic archaea and an increase in sulfate-reducing bacteria, indicating a shift towards alternative anaerobic pathways .

Data Tables

| Concentration of MBMS (mg/kg) | Methane Production (% Reduction) | Dominant Microbial Group |

|---|---|---|

| 0 | 0 | Methanogens |

| 20 | 25 | Methanogens |

| 40 | 50 | Sulfate-reducing bacteria |

| 60 | 75 | Non-methanogenic bacteria |

Broader Implications

The ability of MBMS to inhibit methanogenesis has broader implications for environmental management and agricultural practices. By controlling methane emissions from livestock and waste treatment facilities, MBMS could serve as a potential tool for mitigating greenhouse gas emissions.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and characterizing methyl bromomethanesulfonate in academic research?

- Methodological Answer : Synthesis typically involves nucleophilic substitution reactions between methanol and bromomethanesulfonyl chloride under controlled conditions (e.g., inert atmosphere, low humidity). Characterization should include 1H/13C NMR spectroscopy to confirm structural integrity, mass spectrometry (MS) for molecular weight verification, and elemental analysis to assess purity. Ensure rigorous reporting of solvent systems, reaction temperatures, and purification steps (e.g., recrystallization or column chromatography) to enable reproducibility .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, chemical-resistant lab coats, and OSHA/EN166-compliant goggles to prevent skin/eye contact .

- Ventilation : Work in a fume hood to avoid inhalation of vapors.

- First Aid : For skin exposure, wash immediately with soap and water for ≥15 minutes; for eye contact, flush with water for 10–15 minutes and consult an ophthalmologist . Document incidents and review Material Safety Data Sheets (MSDS) for updates on toxicity data .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported reactivity data for this compound in alkylation reactions?

- Methodological Answer :

- Controlled Variable Testing : Systematically vary reaction parameters (e.g., solvent polarity, temperature, catalyst loading) to isolate factors influencing reactivity discrepancies.

- Kinetic Studies : Use techniques like stopped-flow spectroscopy or HPLC monitoring to track reaction rates under different conditions.

- Computational Modeling : Apply DFT calculations to compare energy barriers for competing reaction pathways. Cross-validate findings with peer-reviewed mechanistic studies on analogous sulfonate esters .

Q. What strategies are effective for analyzing this compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- Accelerated Stability Testing : Incubate the compound in buffered solutions (pH 2–12) at elevated temperatures (e.g., 40°C, 60°C) and monitor degradation via UV-Vis spectroscopy or GC-MS .

- Degradation Product Identification : Use LC-HRMS to characterize byproducts and propose degradation pathways.

- Statistical Analysis : Apply Arrhenius equations to predict shelf-life under standard storage conditions .

Q. How can researchers address gaps in toxicological data for this compound in biomedical studies?

- Methodological Answer :

- Literature Meta-Analysis : Compile existing toxicity data from structurally related sulfonate esters (e.g., methyl methanesulfonate) to infer potential risks .

- In Vitro Testing : Conduct Ames tests for mutagenicity and MTT assays for cytotoxicity in human cell lines.

- In Vivo Models : Use zebrafish or rodent models for acute toxicity profiling, adhering to ethical guidelines for animal research .

Data Reporting and Reproducibility

Q. What are the best practices for documenting experimental procedures involving this compound to ensure reproducibility?

- Methodological Answer :

- Detailed Experimental Sections : Include exact molar ratios, solvent grades, and equipment specifications (e.g., NMR spectrometer frequency).

- Supporting Information : Provide raw spectral data, chromatograms, and computational input files in supplementary materials. Use standardized file formats (e.g., .cif for crystallography) .

- Transparency in Data Limitations : Explicitly note batch-to-batch variability in compound purity and its impact on results .

Comparative and Mechanistic Studies

Q. How does this compound’s electrophilicity compare to other alkylating agents (e.g., methyl iodide or dimethyl sulfate) in SN2 reactions?

- Methodological Answer :

- Competitive Reactivity Assays : Perform parallel reactions with different electrophiles under identical conditions, quantifying yields via GC-FID or NMR integration .

- Nucleophile-Specific Probes : Use thiocyanate ion competition experiments to determine relative electrophilicities.

- Solvent Effects : Compare reaction rates in polar aprotic (e.g., DMF) vs. protic (e.g., ethanol) solvents to elucidate solvation impacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.